molecular formula C14H15N B13123774 (R)-2-(Naphthalen-2-yl)pyrrolidine

(R)-2-(Naphthalen-2-yl)pyrrolidine

Cat. No.: B13123774
M. Wt: 197.27 g/mol
InChI Key: ASDMHFSTBKLKST-CQSZACIVSA-N
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Description

(R)-2-(Naphthalen-2-yl)pyrrolidine (CAS: 100710-36-9, as the hydrochloride salt ) is a chiral pyrrolidine derivative featuring a naphthalene moiety directly bonded to the pyrrolidine ring at the 2-position. The (R)-enantiomer is of particular interest due to its stereochemical influence on biological activity and molecular interactions. This compound is primarily utilized in pharmaceutical research, serving as an intermediate in the synthesis of bioactive molecules targeting enzymes and receptors.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(2R)-2-naphthalen-2-ylpyrrolidine

InChI

InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m1/s1

InChI Key

ASDMHFSTBKLKST-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method includes the use of chiral catalysts to ensure the formation of the desired enantiomer. The reaction conditions often involve the use of solvents like toluene or dichloromethane and may require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Naphthalen-2-yl)pyrrolidine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthalene-based ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products

The major products formed from these reactions include naphthalene-based ketones, carboxylic acids, and various substituted naphthalene derivatives.

Scientific Research Applications

®-2-(Naphthalen-2-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which ®-2-(Naphthalen-2-yl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substitution patterns, linker groups, and additional functional moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Structure Molecular Weight (g/mol) CAS Number Key Features
(R)-2-(Naphthalen-2-yl)pyrrolidine Pyrrolidine with naphthalen-2-yl at C2 233.74 (HCl salt) 100710-36-9 Chiral center; high lipophilicity; hydrochloride salt improves solubility.
1-(Naphthalen-2-yl)pyrrolidine (2n) Pyrrolidine with naphthalen-2-yl at N1 199.29 N/A Nitrogen-linked naphthyl; lower steric hindrance.
2-(Naphthalen-2-ylmethyl)pyrrolidine Pyrrolidine with naphthalen-2-yl-CH2 at C2 211.30 82589-44-4 Methylene spacer; increased flexibility; reduced aromatic stacking.
(R)-2-(3-Fluorophenyl)pyrrolidine Pyrrolidine with 3-fluorophenyl at C2 179.22 N/A Fluorine enhances electronegativity; smaller aromatic system.
(R)-2-(2,3-Dichlorophenyl)pyrrolidine Pyrrolidine with 2,3-dichlorophenyl at C2 (HCl salt) 252.57 2241594-54-5 Chlorine substituents increase steric bulk and electron-withdrawing effects.
4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid Naphthalen-2-yl-acetylated pyrrolidine with hydroxy and carboxylic acid groups 313.35 N/A Enhanced polarity due to carboxylic acid; potential for hydrogen bonding.

Key Differences and Advantages

Lipophilicity vs. Solubility :

  • The naphthalene group in (R)-2-(Naphthalen-2-yl)pyrrolidine enhances membrane permeability but reduces aqueous solubility. Hydrochloride salts mitigate this .
  • Carboxylic acid derivatives (e.g., ) trade lipophilicity for solubility, favoring polar targets.

Stereochemical Influence :

  • The (R)-configuration in pyrrolidine derivatives often confers superior enantioselectivity in enzyme binding compared to racemic analogs .

Synthetic Accessibility :

  • Nickel- or palladium-catalyzed methods dominate, but asymmetric synthesis remains challenging for complex analogs .

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